

2-Benzylxy-4-fluorophenylboronic acid CAS number 848779-87-3

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Compound of Interest

Compound Name: 2-Benzylxy-4-fluorophenylboronic
acid

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A Technical Guide to 2-Benzylxy-4-fluorophenylboronic Acid

CAS Number: 848779-87-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Benzylxy-4-fluorophenylboronic acid**, a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. The document details its physicochemical properties, provides representative experimental protocols for its synthesis and use, outlines key analytical characterization parameters, and explores its role in modern drug discovery. Particular emphasis is placed on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. This guide is intended to serve as a critical resource for researchers leveraging this compound in the development of complex molecules and novel therapeutic agents.

Physicochemical Properties

2-Benzylxy-4-fluorophenylboronic acid is a white to off-white crystalline powder.^[1] Its structural features, including a fluorine atom and a benzylxy group, impart unique reactivity

and stability, making it a valuable reagent in diverse chemical environments.[\[2\]](#) Key quantitative data are summarized in the table below.

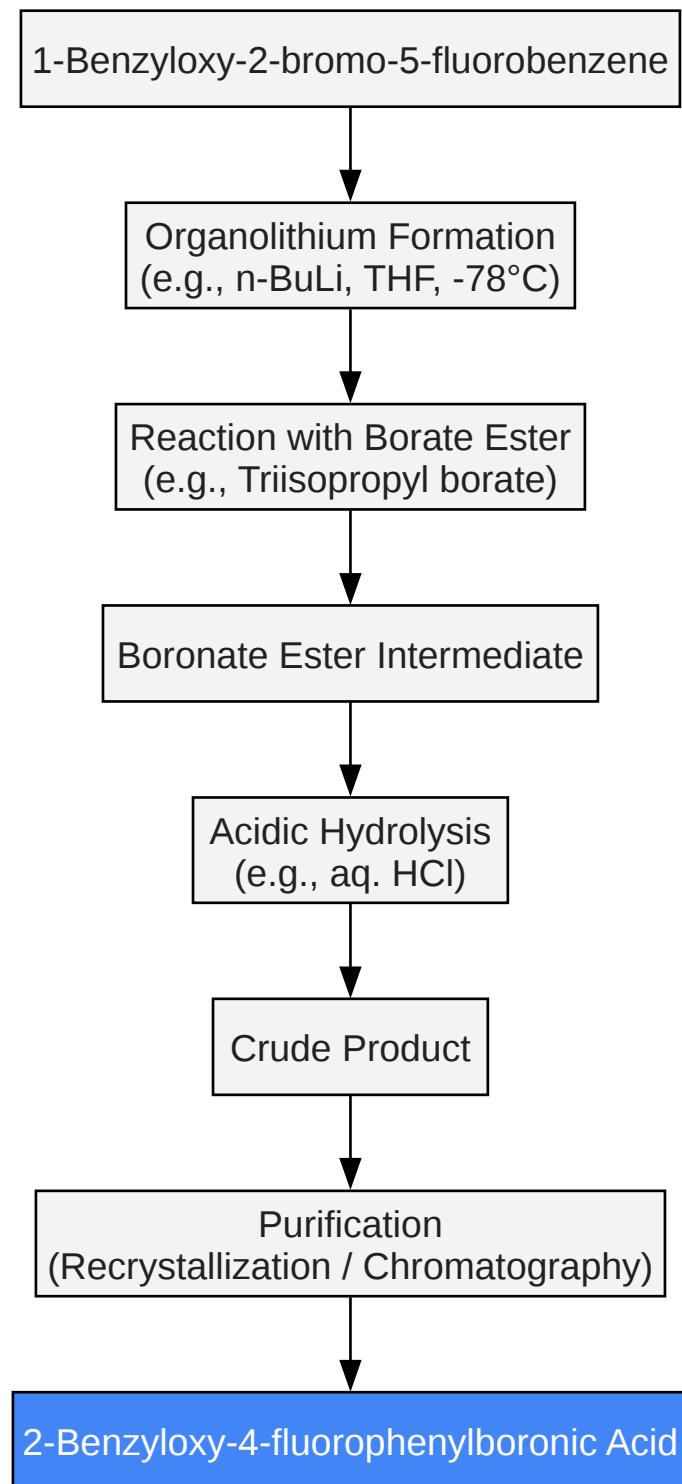
Property	Value	Reference
CAS Number	848779-87-3	[1]
Molecular Formula	$C_{13}H_{12}BF_3O_3$	[2]
Molecular Weight	246.04 g/mol	[2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	116 °C	
Purity	Typically $\geq 98\%$	[3]
Storage	Store at 2-8 °C, under an inert atmosphere.	[1]

Synthesis and Purification

While the proprietary synthesis of **2-Benzyl-4-fluorophenylboronic acid** may vary by supplier, a common and representative synthetic route for substituted phenylboronic acids involves the reaction of an organometallic intermediate (derived from the corresponding aryl halide) with a borate ester, followed by acidic hydrolysis.

Representative Synthesis Workflow

The logical workflow for a common synthesis approach is outlined below. This process begins with the appropriately substituted bromobenzene, which is converted to an organolithium reagent before reacting with a borate ester to form the boronate ester, which is then hydrolyzed to the desired boronic acid.



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Caption: Representative synthesis workflow for phenylboronic acids.

Experimental Protocol: Synthesis

- Objective: To synthesize **2-Benzyl-4-fluorophenylboronic acid** from 1-benzyl-2-bromo-5-fluorobenzene.
- Materials: 1-benzyl-2-bromo-5-fluorobenzene, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, Hydrochloric acid (HCl), Ethyl acetate, Hexane, Anhydrous magnesium sulfate.
- Procedure:
 - Dissolve 1-benzyl-2-bromo-5-fluorobenzene (1.0 equiv) in anhydrous THF under an argon atmosphere.
 - Cool the solution to -78 °C in a dry ice/acetone bath.
 - Add n-BuLi (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the organolithium intermediate.
 - Add triisopropyl borate (1.2 equiv) dropwise to the solution, again maintaining the temperature at -78 °C.
 - Allow the reaction mixture to slowly warm to room temperature and stir overnight.
 - Quench the reaction by adding aqueous HCl (e.g., 2 M) and stir vigorously for 1 hour to hydrolyze the boronate ester.
 - Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[\[4\]](#)

Experimental Protocol: Purification

- Objective: To purify the crude **2-Benzyl-4-fluorophenylboronic acid**.
- Methodology: Recrystallization is a common method for purifying boronic acids.[\[4\]](#)[\[5\]](#)
- Procedure:

- Dissolve the crude solid in a minimal amount of a hot solvent, such as ethyl acetate or a mixture of ethyl acetate and hexane.[4]
- Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) to facilitate crystal formation.
- Collect the resulting white crystals by vacuum filtration.
- Wash the crystals with a small amount of cold hexane to remove residual impurities.
- Dry the purified product under high vacuum.
- Alternatively, for challenging purifications, silica gel column chromatography can be employed.[5]

Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the final compound. The following tables summarize the expected results from key analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.

Nucleus	Expected Chemical Shifts (ppm) & Coupling	Notes
¹ H NMR	7.2-7.5 (m, 5H, Ar-H of benzyl), 6.8-7.2 (m, 3H, Ar-H of phenyl), 5.1 (s, 2H, -CH ₂ -)	Aromatic protons will show splitting patterns consistent with the substitution. The benzylic protons appear as a characteristic singlet.
¹³ C NMR	160-165 (C-F), 155-160 (C-OBn), 110-140 (Ar-C), 70-75 (-CH ₂ -)	The carbon attached to fluorine will appear as a doublet due to C-F coupling.
¹¹ B NMR	28-33	The chemical shift is characteristic of a trigonal planar (sp ²) boronic acid. [6] [7] This technique is particularly useful for monitoring reactions involving the boronic acid moiety. [7]
¹⁹ F NMR	-110 to -120	The fluorine signal provides a sensitive probe for purity and structural integrity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3200-3500 (broad)	O-H Stretch	Boronic acid, -B(OH) ₂
3030-3100	C-H Stretch	Aromatic
2850-2960	C-H Stretch	Aliphatic (-CH ₂ -)
1600-1620	C=C Stretch	Aromatic
1310-1380	B-O Stretch	Boronic acid
1200-1250	C-F Stretch	Aryl-Fluoride
1000-1100	C-O Stretch	Ether (-O-CH ₂ -)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

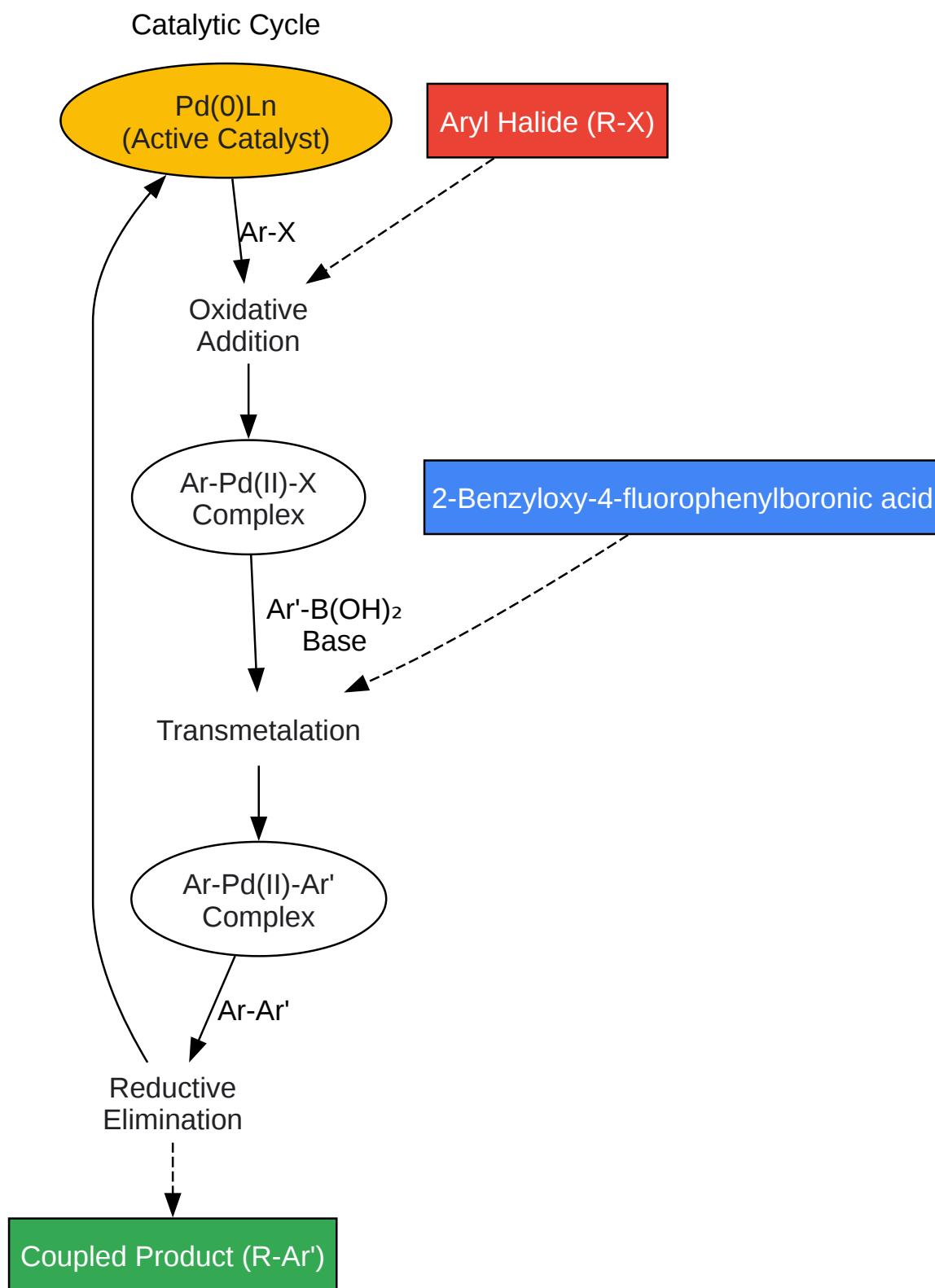
Technique	Expected Observation	Notes
Electrospray Ionization (ESI-MS)	[M-H] ⁻ or [M+Na] ⁺	In negative ion mode, the deprotonated molecule is expected. In positive mode, adducts with sodium or other cations may be observed.
High-Resolution MS (HRMS)	Calculated m/z: 246.0869	Provides an exact mass measurement to confirm the elemental composition <chem>C13H12BFO3</chem> .

Applications in Organic Synthesis & Drug Discovery

2-Benzyl-4-fluorophenylboronic acid is a crucial building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.^[2] These structures are prevalent in many pharmaceutical agents, making this reagent highly valuable in drug discovery.^{[8][9]}

Role in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron species (like **2-Benzyl-4-fluorophenylboronic acid**) and an organohalide in the presence of a palladium catalyst and a base.[\[10\]](#)[\[11\]](#)

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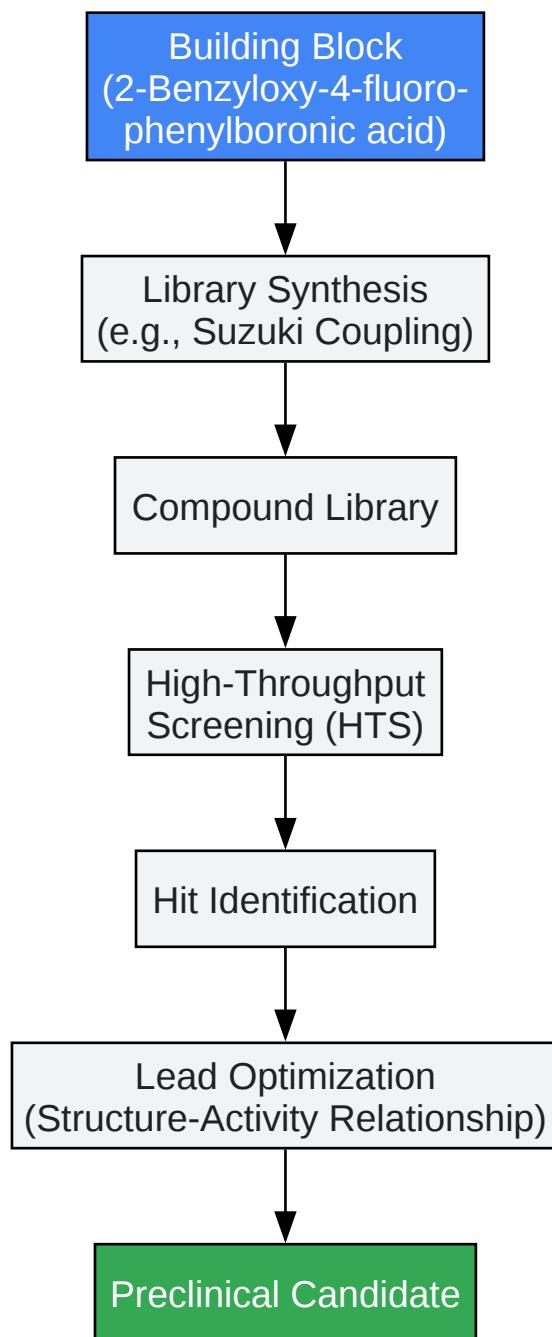
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

- Objective: To couple **2-Benzylxy-4-fluorophenylboronic acid** with an aryl bromide.
- Materials: **2-Benzylxy-4-fluorophenylboronic acid** (1.2 equiv), Aryl bromide (1.0 equiv), $\text{Pd}(\text{PPh}_3)_4$ (0.03 equiv), Potassium carbonate (K_2CO_3) (2.0 equiv), Toluene, Ethanol, Water.
- Procedure:
 - To a round-bottom flask, add the aryl bromide, **2-Benzylxy-4-fluorophenylboronic acid**, and K_2CO_3 .
 - Add the solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).
 - Degas the mixture by bubbling argon through it for 15 minutes.
 - Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$, under argon.
 - Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor its progress by TLC or LC-MS.
 - Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel.

Role in Drug Discovery

Boronic acids are integral to modern medicinal chemistry.^{[12][13]} They serve as versatile starting materials for creating large libraries of compounds for biological screening.^[8] The fluorine atom in this specific molecule can improve metabolic stability and binding affinity, while the benzylxy group can be a key pharmacophoric feature or a protecting group for a phenol, which can be revealed in a later synthetic step.



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Caption: Workflow illustrating the role of a building block in drug discovery.

Safety and Handling

- Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

- Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) away from oxidizing agents.

Conclusion

2-Benzyl-4-fluorophenylboronic acid (CAS 848779-87-3) is a high-value chemical reagent with demonstrated utility in constructing complex molecular architectures. Its primary application in Suzuki-Miyaura coupling makes it an indispensable tool for chemists in both academic research and the pharmaceutical industry.^[2] The combination of its fluorinated phenyl ring and benzyl moiety provides a unique platform for synthesizing novel compounds with potential therapeutic applications. The protocols and data presented in this guide offer a foundational resource for the effective handling, characterization, and application of this important synthetic building block.

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